molecular formula C11H10BrF6O4P B2670569 (4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate CAS No. 2445784-83-6

(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate

Cat. No. B2670569
M. Wt: 431.065
InChI Key: VOJRKWXKLNMWFA-UHFFFAOYSA-N
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Description

“(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” is a chemical compound. However, there is limited information available about this specific compound12. It is related to “Bis(2,2,2-trifluoroethyl) methylphosphonate”, which is used as a homogeneous organic catalytic system and as a catalyst for phosphorylation of polyfluoroalkanols3.



Synthesis Analysis

The synthesis of related compounds such as “Bis(2,2,2-trifluoroethyl) methylphosphonate” and “Tris(2,2,2-trifluoroethyl) phosphite” has been reported45. These compounds have been used in the synthesis of other compounds via reactions such as the Arbuzov reaction4. However, the specific synthesis process for “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” is not readily available12.



Molecular Structure Analysis

The molecular structure of “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” is not readily available12. However, related compounds such as “Tris(2,2,2-trifluoroethyl) phosphite” have a linear formula of (CF3CH2O)3P4.



Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate"12. However, “Bis(2,2,2-trifluoroethyl) methylphosphonate” has been used as a reactant for the synthesis of fluorescently labeled discodermolide for studying its binding to tubulin3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” are not readily available12. However, “Bis(2,2,2-trifluoroethyl) methylphosphonate” has a melting point of 24-28 °C, a boiling point of 183-184 °C, a density of 1.4807 g/cm3, and a refractive index of n 20/D 1.3397.


Scientific Research Applications

  • Methyl P,P-bis (2,2,2-trifluoroethyl)phosphonoacetate

    • Application: This compound is used in key synthetic steps for the preparation of trans-hydrindanes and ®-(+)-umbelactone. It’s also used to prepare a cis-olefinic ester derivative by Still–Gennari olefination of an aldehyde derivative using 18-crown ether and potassium bis(trimethylsilyl)amide (KHMDS). In addition, it’s used in the synthesis of (−)-(6S,2′S)-epi cryptocaryalactone .
    • Method: The specific methods of application or experimental procedures would depend on the particular synthesis being carried out. Typically, this would involve mixing the reagents in a suitable solvent and carrying out the reaction under controlled conditions of temperature and pressure .
    • Results: The outcomes of these reactions would be the formation of the desired products, such as trans-hydrindanes, ®-(+)-umbelactone, a cis-olefinic ester derivative, and (−)-(6S,2′S)-epi cryptocaryalactone .
  • Tris(2,2,2-trifluoroethyl) phosphite

    • Application: This compound is used as a ligand in organometallic chemistry to enhance labialization in metal clusters. It’s also used as a substitutional equivalent for carbon monoxide. Additionally, it’s used as an electrolyte additive to improve the electrochemical performance and as a co-solvent for nonflammable electrolytes in Li-ion batteries .
    • Method: The specific methods of application or experimental procedures would depend on the particular application. For example, in organometallic chemistry, this compound would typically be mixed with the metal complex in a suitable solvent and the reaction carried out under controlled conditions .
    • Results: The outcomes of these applications would be the formation of the desired metal complexes, improved labialization in metal clusters, and improved electrochemical performance in Li-ion batteries .

Safety And Hazards

The safety and hazards of “(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate” are not readily available12. However, related compounds such as “Tris(2,2,2-trifluoroethyl) phosphite” have safety information available8.


properties

IUPAC Name

(4-bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrF6O4P/c12-9-3-1-8(2-4-9)5-20-23(19,21-6-10(13,14)15)22-7-11(16,17)18/h1-4H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOJRKWXKLNMWFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COP(=O)(OCC(F)(F)F)OCC(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF6O4P
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromophenyl)methyl bis(2,2,2-trifluoroethyl) phosphate

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